molecular formula C13H16O4 B15233910 1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid

1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B15233910
M. Wt: 236.26 g/mol
InChI Key: DPTKFRQTNKKCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.27 g/mol . This compound features a cyclobutane ring substituted with a 2,6-dimethoxyphenyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid can be synthesized through a [2+2] cycloaddition reaction, which is the primary method for synthesizing cyclobutane derivatives . This reaction involves the cycloaddition of an alkene with a 2,6-dimethoxyphenyl-substituted alkene under UV light or thermal conditions. The reaction typically requires a catalyst such as a Lewis acid to facilitate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethoxyphenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research for developing new synthetic methods and exploring its potential biological activities.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-16-9-5-3-6-10(17-2)11(9)13(12(14)15)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)

InChI Key

DPTKFRQTNKKCDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.